

Crystal structure analysis of 2-Chloro-3-(2-pyridinyl)quinoxaline

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Compound of Interest

Compound Name: 2-Chloro-3-(2-pyridinyl)quinoxaline

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An In-depth Technical Guide to the Crystal Structure Analysis of Quinoxaline Derivatives, with a Focus on **2-Chloro-3-(2-pyridinyl)quinoxaline**

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. These activities include roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] The spatial arrangement of atoms within these molecules, determined through crystal structure analysis, is fundamental to understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the crystal structure analysis of quinoxaline derivatives, with a specific focus on the methodologies applicable to 2-Chloro-3-(2-pyridinyl)quinoxaline. While a dedicated crystallographic study for 2-Chloro-3-(2-pyridinyl)quinoxaline is not publicly available, this document leverages data from the closely related compound, 2-chloroquinoxaline, to provide a foundational understanding.

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives is well-established, with the most common method being the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4][5]



Modifications to this core synthesis allow for the introduction of various substituents, leading to a diverse library of compounds with a range of biological activities.[4][6]

A general and efficient protocol for synthesizing quinoxalines involves the reaction of 1,2-phenylenediamines and phenacyl bromides using pyridine as a catalyst in tetrahydrofuran (THF) at room temperature.[5] This method is noted for being clean and applicable to a variety of reactants.[5] For the synthesis of chloro-substituted quinoxalines, phosphorus oxychloride (POCl₃) is a common reagent. For instance, 2-hydroxy-3-methylquinoxaline can be converted to 2-chloro-3-methylquinoxaline by refluxing with POCl₃.[7]

Experimental Protocols for Crystal Structure Analysis

The determination of a molecule's crystal structure is a critical step in modern chemistry and drug discovery. The general workflow for single-crystal X-ray diffraction is outlined below.

Crystallization

The initial and often most challenging step is to grow single crystals of sufficient size and quality. A common method for crystallization is slow evaporation of a saturated solution of the compound in an appropriate solvent. For a compound like 6,8-Dichloro-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline, crystals were obtained by dissolving the compound in methanol and allowing it to crystallize.[8]

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector.

Table 1: Representative Crystal Data Collection and Refinement Parameters for a Quinoxaline Derivative (2-Chloroquinoxaline)[9]



Parameter	Value
Empirical formula	C ₈ H ₅ CIN ₂
Formula weight	164.59
Temperature	118(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P21/n
Unit cell dimensions	a = 9.1299(2) Å, b = 3.8082(1) Å, c = 21.0777(6) Åα = 90°, β = 93.028(2)°, γ = 90°
Volume	730.05(3) ų
Z	4
Density (calculated)	1.494 Mg/m³
Absorption coefficient	0.44 mm ⁻¹
F(000)	336
Reflections collected	6145
Independent reflections	1659 [R(int) = 0.048]
Completeness to theta = 27.50°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1659 / 0 / 100
Goodness-of-fit on F ²	1.07
Final R indices [I>2sigma(I)]	R1 = 0.038, wR2 = 0.099
R indices (all data)	R1 = 0.054, wR2 = 0.106
Largest diff. peak and hole	0.30 and -0.27 e.Å ⁻³

Structure Solution and Refinement



The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining these positions to best fit the experimental data. Software such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement, respectively.[10]

Structural Insights from 2-Chloroquinoxaline

The crystal structure of 2-chloroquinoxaline reveals a planar molecule.[9] In the crystal, these planar molecules are arranged in such a way that the chlorine atoms are in close contact, suggesting weak CI···Cl interactions that give rise to a supramolecular chain.[9]

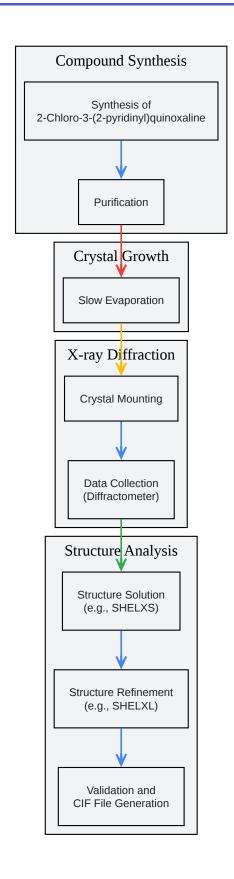
Table 2: Selected Bond Lengths and Angles for 2-Chloroquinoxaline[9]

Bond/Angle	Length (Å) / Angle (°)
CI1—C2	1.731(2)
N1—C8a	1.378(2)
N1—C2	1.310(2)
N4—C4a	1.380(2)
N4—C3	1.309(2)
C2—C3	1.433(2)
C2—N1—C8a	116.6(1)
C3—N4—C4a	116.8(1)
N1—C2—C3	122.1(2)
N1—C2—Cl1	115.8(1)
C3—C2—Cl1	122.1(1)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.





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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.



Biological Significance of Quinoxaline Derivatives

Quinoxaline derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1][3] They have been reported to exhibit antibacterial, antifungal, antiviral, anticancer, antimalarial, and anti-inflammatory properties.[1][2][7] The biological activity of these compounds is often dependent on the nature and position of the substituents on the quinoxaline ring.[1] For example, certain chloroquinoxaline sulfamides have shown activity against human cancers.[9] The development of new synthetic routes and the exploration of structure-activity relationships continue to be active areas of research.[4][6]

Conclusion

While the specific crystal structure of **2-Chloro-3-(2-pyridinyl)quinoxaline** remains to be determined, the analysis of related compounds such as 2-chloroquinoxaline provides valuable insights into the structural characteristics of this class of molecules. The established methodologies for synthesis and crystal structure analysis, as detailed in this guide, provide a clear pathway for future research on this and other novel quinoxaline derivatives. A comprehensive understanding of their three-dimensional structures is paramount for the design and development of new therapeutic agents with enhanced efficacy and selectivity.

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